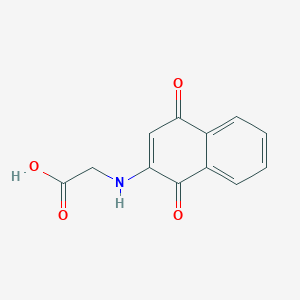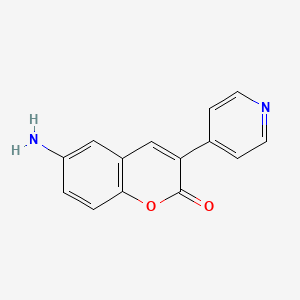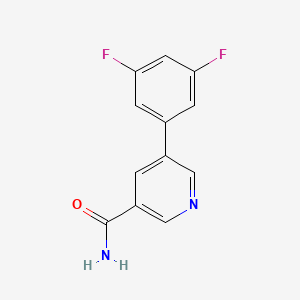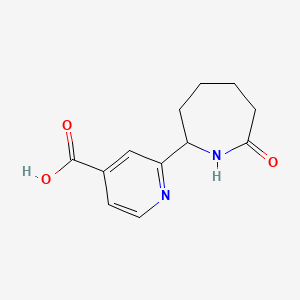
3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromomethyl group attached to the naphthyridine ring. Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another aromatic ring. The bromomethyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 1,8-naphthyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve high yields .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar to 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one, benzyl bromide contains a bromomethyl group attached to an aromatic ring.
3-(Bromomethyl)-5-methylpyridine: This compound also contains a bromomethyl group but is based on a pyridine ring rather than a naphthyridine ring.
Uniqueness
The uniqueness of this compound lies in its naphthyridine core, which provides additional sites for functionalization and enhances its potential for diverse applications in various fields. The presence of the bromomethyl group further increases its reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,5H2,(H,11,12,13) |
Clave InChI |
VVZXEYAPGXJTGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)C(=C2)CBr)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)





![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)


